molecular formula C2H2Cl2 B1610473 Ethene-1,1-d2, 2,2-dichloro- CAS No. 22280-73-5

Ethene-1,1-d2, 2,2-dichloro-

Cat. No.: B1610473
CAS No.: 22280-73-5
M. Wt: 98.95 g/mol
InChI Key: LGXVIGDEPROXKC-DICFDUPASA-N
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Description

“Ethene-1,1-d2, 2,2-dichloro-” is a compound that is related to Ethene, which is also known as Ethylene . Ethene is a colorless flammable gas that is used in the manufacture of polymers . The “d2” in the name indicates the presence of two deuterium (heavy hydrogen) atoms. The “2,2-dichloro-” indicates that there are two chlorine atoms attached to the second carbon atom in the ethene molecule .


Molecular Structure Analysis

The molecular structure of “Ethene-1,1-d2, 2,2-dichloro-” would be similar to that of Ethene, but with the modifications indicated by the name. That is, it would have two deuterium atoms and two chlorine atoms attached to the carbon atoms .

Scientific Research Applications

Bioremediation of Groundwater Pollutants

Research has shown that specific bacterial strains can reductively dechlorinate tetrachloroethene, a notable groundwater contaminant, to ethene, which is non-toxic. Strain 195, a coccoid bacterium, has been isolated for its capability to dechlorinate tetrachloroethene to ethene, highlighting a biological approach to remediate contaminated groundwater sources (Maymó-Gatell et al., 1997).

Chemical Physics Insights

The study on adsorbed 1,2-dichloroethane on Cu(111) exposed to a pulsed electron beam revealed that hot ethene desorption occurs, demonstrating high translational temperatures. This research contributes to our understanding of chemical reactions at the surface level and offers insights into the interaction between electron attachment and molecular dissociation (Jones, Turton, & Ithnin, 1996).

Enhanced Biodegradation of Chlorinated Ethenes

A mixed culture containing methane-utilizing bacteria demonstrated the capability to degrade chlorinated ethenes, including trichloroethylene, to non-volatile substances likely further degradable to CO2. This suggests a potential for utilizing such cultures in treating environments contaminated with chlorinated ethenes (Fogel, Taddeo, & Fogel, 1986).

Oxidation by Heat-Activated Persulfate

The oxidation of chlorinated ethenes with heat-activated persulfate was explored as a combined remediation technique, offering a possible advantage in treating groundwater contaminants. This study determined the kinetics and products of such oxidation processes, providing valuable data for environmental remediation efforts (Waldemer et al., 2007).

Microbial Dechlorination and Isotope Fractionation

Investigations into carbon isotope fractionation during the microbial dechlorination of chlorinated ethenes highlighted significant isotope fractionation across various dechlorination steps. Such studies are crucial for understanding natural attenuation processes and for the environmental monitoring of contaminant biodegradation (Bloom et al., 2000).

Biochemical Analysis

Biochemical Properties

1,1-Dichloroethene-d2 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins involved in detoxification processes. The compound is metabolized by cytochrome P450 enzymes, specifically the P450 2E1 isozyme, which catalyzes its conversion to reactive intermediates . These intermediates can form covalent bonds with cellular macromolecules, leading to potential cytotoxic effects. Additionally, 1,1-Dichloroethene-d2 interacts with glutathione, a critical antioxidant, through conjugation reactions that help detoxify the reactive intermediates .

Cellular Effects

The effects of 1,1-Dichloroethene-d2 on various cell types and cellular processes are profound. In hepatocytes, the compound induces cytotoxicity by causing oxidative stress and depleting glutathione levels . This oxidative stress can lead to alterations in cell signaling pathways, affecting gene expression and cellular metabolism. In particular, the compound has been shown to cause liver damage in rodents, highlighting its hepatotoxic potential . Furthermore, 1,1-Dichloroethene-d2 can influence cell function by disrupting mitochondrial activity, leading to impaired energy production and increased apoptosis .

Molecular Mechanism

The molecular mechanism of action of 1,1-Dichloroethene-d2 involves its metabolism by cytochrome P450 enzymes to form reactive intermediates . These intermediates can bind covalently to proteins, lipids, and nucleic acids, causing cellular damage. The compound also inhibits the activity of certain enzymes, such as glutathione S-transferase, which plays a role in detoxification . Additionally, 1,1-Dichloroethene-d2 can induce changes in gene expression by activating stress response pathways, leading to the upregulation of genes involved in oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1-Dichloroethene-d2 change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of light and heat . Long-term exposure to 1,1-Dichloroethene-d2 in in vitro and in vivo studies has shown persistent cytotoxic effects, including sustained oxidative stress and chronic liver damage . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of 1,1-Dichloroethene-d2 vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cellular damage . At higher doses, 1,1-Dichloroethene-d2 can induce significant hepatotoxicity, nephrotoxicity, and pulmonary toxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. Toxicity studies in rodents have shown that high doses of 1,1-Dichloroethene-d2 can cause liver necrosis, kidney damage, and respiratory distress .

Metabolic Pathways

1,1-Dichloroethene-d2 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism to form reactive intermediates, such as chloroacetaldehyde and dichloroacetic acid . These intermediates can further react with glutathione to form conjugates that are excreted from the body . The metabolic pathways of 1,1-Dichloroethene-d2 also involve the formation of S-(chloroacetyl)glutathione, which is a detoxification product . These pathways highlight the role of enzymatic and non-enzymatic processes in the metabolism and detoxification of the compound.

Transport and Distribution

Within cells and tissues, 1,1-Dichloroethene-d2 is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . It is also transported by specific binding proteins and transporters that facilitate its movement within the body . The distribution of 1,1-Dichloroethene-d2 is influenced by its interactions with cellular components, leading to its accumulation in certain tissues, such as the liver and kidneys . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and toxicity.

Subcellular Localization

The subcellular localization of 1,1-Dichloroethene-d2 affects its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it undergoes metabolism by cytochrome P450 enzymes . It can also be found in mitochondria, where it disrupts mitochondrial function and induces oxidative stress . The localization of 1,1-Dichloroethene-d2 in these organelles is directed by specific targeting signals and post-translational modifications that guide the compound to its site of action . Understanding the subcellular localization of 1,1-Dichloroethene-d2 is essential for elucidating its biochemical and toxicological effects.

Properties

IUPAC Name

1,1-dichloro-2,2-dideuterioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2/c1-2(3)4/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXVIGDEPROXKC-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(Cl)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22280-73-5
Record name Ethene-1,1-d2, 2,2-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22280-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene-1,1-d2, 2,2-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

Polymerizations were run by the dropwise addition of this stock of ethylaluminum dichloride (EADC)/hydrogen chloride (HCl) solution to the stirred monomer solutions. A stock solution of EADC and HCl was prepared in methyl chloride by adding 0.320 ml of a 1.0 mol/L HCl solution in 1,1,1,2-tetrafluoroethane and 0.960 ml of a 1.0 mol/L ethylaluminum dichloride solution in hexane to 100 ml of methyl chloride. The total volume of the stock solution added to the polymerization for each example is listed in Table 15. A separate stock solution of ethylaluminum dichloride and hydrogen chloride was used for Examples 125 and 126. This solution was prepared from the addition of 2.0 ml of a 0.16 mol/L HCl solution in 1,1,1,2-tetrafluoroethane and 0.960 ml of a 1.0 mol/L ethylaluminum dichloride solution in hexane to 100 ml of methyl chloride. The final mol/L concentrations of ethylaluminum dichloride and hydrogen chloride in the stock solution is the same for both preparations. Polymerizations were terminated with the addition of 0.2 ml of methanol. Polymerization in 3,3,3-trifluoropropene resulted in rubber particles that did not adhere to the walls of the reactor or to the stirring bar. The particles floated to the surface of the liquid when stirring stopped. The particles were hard as evidenced by pressing on them with a chilled spatula when tested near reaction temperature. Polymerization in methyl chloride resulted in rubber particles that adhered to both the reactor walls and the stirring shaft. Polymerization in 1,1-dichloroethane or 1,1-dichloroethene resulted in solvent swollen polymer particles that adhered to the reactor walls and the stirring bar.
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Synthesis routes and methods II

Procedure details

The known methods of producing 1,1,1,3,3-pentafluoropropane are as follows. Carbon tetrachloride and vinylidene chloride are prepared and an addition reaction is triggered. The reaction product, 1,1,1,3,3,3-hexachloropropane, is fluorinated to produce 1,1,1,3,3-pentafluoro-3-chloropropane which is reduced with hydrogen to produce 1,1,1,3,3-pentafluoropropane (WO 95/04022).
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Synthesis routes and methods III

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2,2,4,4,4-Pentafluorobutane is another undesirable by-product of the fluorination of 1,1,1-trichloroethane. I believe that it is formed by the reaction between 1,1,1-trichloroethane and vinylidene chloride, followed by the reaction of additional 1,1,1-trichloroethane with vinylidene chloride to give 1,1,1,3,3-pentachlorobutane. Grigor'ev et al., Izv. Akad. Nauk. SSSR. Ser. Khim., 6, 1333-6 (1980). Hydrofluorination of the latter produces 2,2,4,4,4-pentafluorobutane.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethene-1,1-d2, 2,2-dichloro-

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